3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
The compound “3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate” is a derivative of trifluoromethylpyridine (TFMP). TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives has been reported in various studies . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and its application. For instance, the synthesis of analogues was accomplished by arylation of the requisite Boc-protected amine cores with 3-trifluorophenyl iodide utilizing the 2-isobutyrylcyclohexanone/CuI system .Scientific Research Applications
Novel Synthetic Methodologies and Compound Derivations
Regioselective Synthesis of RF-containing Nicotinic Acid Derivatives : Research highlights the regioselective synthesis of novel RF-containing nicotinic acid derivatives from 3-(polyfluoroacyl)chromones through one-pot three-component reactions, indicating potential for developing new compounds with varied biological activities (Sosnovskikh, Irgashev, & Kodess, 2008).
Synthesis of 1-Benzopyrano[3,4-c]pyrrolidines : Another study demonstrated the highly diastereoselective 1,3-dipolar cycloaddition of nonstabilized azomethine ylides to 3-nitro-2-trihalomethyl-2H-chromenes, yielding 1-benzopyrano[3,4-c]pyrrolidines, suggesting avenues for creating structurally complex and potentially bioactive compounds (Korotaev et al., 2013).
Synthesis of Pyridine and Chromenopyridine Derivatives : The multicomponent reaction of salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one led to the synthesis of novel pyridine and chromenopyridine derivatives, underscoring the compound's utility in generating bioactive molecules with potential industrial, biological, and medicinal properties (Ryzhkova et al., 2023).
Chemical Reactivity and Transformations
Reactivity of Pyridine Derivatives with Zn(II) Salts : A study on the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under various conditions produced different products based on the presence of pyridine in the reaction mixture, highlighting the complex reactivity patterns that can be exploited for synthesizing coordination polymers and metallomacrocycles (Ghosh, Savitha, & Bharadwaj, 2004).
Microwave-Assisted Synthesis of Chromenopyridines : Utilizing microwave irradiation, researchers developed a one-pot, three-component reaction to synthesize 2,4,5-triaryl-5H-chromeno[4,3-b]pyridines, demonstrating an efficient method for constructing complex molecules rapidly (Wu et al., 2009).
Future Directions
The future directions for the research and application of TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Properties
IUPAC Name |
[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3NO4/c1-8(23)25-11-3-2-9-4-12(16(24)26-14(9)6-11)15-13(18)5-10(7-22-15)17(19,20)21/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJNVXZJRBJCQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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